3-bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one
Description
3-Bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one is a brominated indole derivative characterized by a propan-1-one backbone substituted with a 1,2-dimethylindole moiety at the 3-position and a methyl group at the 2-position. Its molecular formula is C₁₄H₁₆BrNO₂, with a molecular weight of 310.19 g/mol . This compound is commercially available (e.g., sc-312523 from Santa Cruz Biotechnology) and is structurally related to bioactive indole derivatives, which are often explored for antimicrobial, antitumor, and metabolic activities .
Properties
IUPAC Name |
3-bromo-1-(1,2-dimethylindol-3-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c1-9(8-15)14(17)13-10(2)16(3)12-7-5-4-6-11(12)13/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGKEZDBKVTMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(C)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one typically involves the bromination of 1,2-dimethylindole followed by a series of reactions to introduce the propanone moiety. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent steps may involve alkylation and oxidation reactions under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Photocatalytic Coupling Reactions
This compound participates in visible-light-mediated coupling reactions. For example, in the presence of an organic photocatalyst (PC-B) and triethylamine (Et₃N), it reacts with styrene derivatives under blue light (420–430 nm) to form pyrido[1,2-a]indol-6(7H)-ones (Table 1) .
Reaction Conditions :
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Catalyst : PC-B (1–2 mol%)
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Base : Et₃N (1.1 equiv)
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Solvent : MeCN or DCE (0.2 M concentration)
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Light Source : 10 W blue LED
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Yield : 70–82%
Mechanism :
The reaction proceeds via a radical pathway, where visible light activates the photocatalyst, generating bromine-centered radicals. These intermediates undergo cyclization with alkenes (e.g., styrene) to form fused heterocyclic products .
Nucleophilic Substitution Reactions
The bromine atom at the β-position of the ketone is highly susceptible to nucleophilic substitution. Common nucleophiles include amines, azides, and thiols.
Example Reaction :
Substitution with sodium azide (NaN₃) in DMF at 80°C yields 3-azido-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one, a precursor for click chemistry applications .
Elimination Reactions
Under basic conditions, the compound undergoes dehydrohalogenation to form α,β-unsaturated ketones.
Reaction Conditions :
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Base : KOtBu (2 equiv)
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Solvent : DMSO, 60°C
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Product : 1-(1,2-Dimethyl-1H-indol-3-yl)-2-methylprop-2-en-1-one .
Solvent Effects on Reactivity
The choice of solvent significantly impacts reaction efficiency (Table 2) :
| Solvent | Yield (%) |
|---|---|
| MeCN | 82 |
| DCE | 81 |
| THF | 75 |
| Cyclohexane | 70 |
Polar aprotic solvents (e.g., MeCN) enhance reaction rates due to better stabilization of charged intermediates.
Radical Trapping Studies
Radical inhibitors like BHT (butylated hydroxytoluene) completely suppress product formation, confirming the radical mechanism in photocatalytic reactions .
Comparison with Structural Analogs
Reactivity differences arise from substituent positions:
Scientific Research Applications
Medicinal Chemistry
3-bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for further research in drug discovery.
Case Studies:
- Anticancer Activity : Research has indicated that indole derivatives exhibit anticancer properties. The brominated variant may enhance these effects through increased lipophilicity and altered receptor interactions .
Biological Studies
This compound is utilized in proteomics research to study protein interactions and functions. Its unique structure allows it to serve as a probe in biological assays.
Case Studies:
- Protein Binding Studies : Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action and potential therapeutic effects .
Synthetic Chemistry
In synthetic organic chemistry, 3-bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one serves as an intermediate in the synthesis of more complex molecules. Its bromine atom can be substituted or eliminated to form various derivatives.
Case Studies:
- Synthesis of Indole Derivatives : The compound can be used as a starting material for synthesizing other indole-based compounds with potential biological activities .
Data Table of Applications
| Application Area | Description | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Potential pharmaceutical agent for drug development | Anticancer activity studies |
| Biological Studies | Used as a probe in proteomics research | Protein binding interaction studies |
| Synthetic Chemistry | Intermediate for synthesizing complex molecules | Synthesis of various indole derivatives |
Mechanism of Action
The mechanism of action of 3-bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The addition of methyl groups (e.g., 1,2-dimethyl in the target compound) increases lipophilicity and steric bulk compared to unsubstituted indoles (e.g., sc-312524) .
- Electronic Effects : The phenylsulfonyl group in CAS-related compounds (e.g., ) introduces strong electron-withdrawing properties, which may alter reactivity and biological target interactions compared to alkyl-substituted analogues.
Commercial and Research Availability
- The target compound and its analogues are available from suppliers like Santa Cruz Biotechnology and CymitQuimica, with prices ranging from $270–1,768.00 €/500 mg, reflecting substituent-driven synthetic complexity .
- Research-scale quantities (5–500 mg) are typical, emphasizing their use in exploratory medicinal chemistry .
Biological Activity
3-Bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one is a synthetic organic compound that belongs to the indole derivative class. Its unique structure, characterized by the presence of bromine and a propanone moiety, suggests potential biological activities that are of interest in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The chemical formula of 3-bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one is C₁₄H₁₆BrNO, with a molecular weight of 294.187 g/mol. Key physical properties include:
- Boiling Point : 417.1 ± 35.0 °C
- Density : 1.3 ± 0.1 g/cm³
- Flash Point : 206.0 ± 25.9 °C
These properties indicate that the compound is stable under standard laboratory conditions and can be handled with appropriate safety measures .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activities or receptor functions, leading to various pharmacological effects. The exact pathways remain under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could affect receptor signaling pathways critical for cellular responses.
Antimicrobial Properties
Recent studies have indicated that indole derivatives exhibit significant antimicrobial activity. Specifically, 3-bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one has shown potential against various bacterial strains, possibly through mechanisms involving disruption of bacterial cell wall synthesis or interference with protein synthesis .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Preliminary research has highlighted its ability to induce apoptosis in cancer cell lines, likely through the activation of intrinsic apoptotic pathways. For instance, studies have demonstrated that similar indole derivatives can inhibit cell proliferation and induce cell cycle arrest .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Notable Activity |
|---|---|---|
| 3-bromo-1,2-dimethyl-1H-indole | Simple indole structure | Antimicrobial and anticancer |
| 1,2-dimethylindole | Lacks bromine substitution | Lower potency compared to target compound |
| 3-bromo-2-methylindole | Different substitution pattern | Similar antimicrobial properties |
The unique substitution pattern of 3-bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one enhances its biological activities compared to related compounds .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities of this compound:
- Antibacterial Activity : In vitro assays demonstrated that the compound effectively inhibited growth in pathogenic bacteria including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than those for many traditional antibiotics .
- Anticancer Studies : In a study involving various cancer cell lines (e.g., breast and colon cancer), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
- Mechanistic Insights : Further research utilizing molecular docking studies suggested that the compound binds effectively to specific enzyme active sites relevant to cancer metabolism, indicating a promising pathway for drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-bromo-1-(1,2-dimethyl-1H-indol-3-yl)-2-methylpropan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves bromination of the parent indole-propanone derivative using reagents like phenyltrimethylammonium tribromide (PTT) in anhydrous tetrahydrofuran (THF) under ambient conditions. Reaction progress is monitored via thin-layer chromatography (TLC), followed by quenching in ice and purification through methanol washes. Yield optimization (e.g., ~91% in similar compounds) requires precise stoichiometric ratios and inert atmospheres to prevent side reactions .
Q. How is the structural identity and purity of this compound confirmed in academic settings?
- Methodological Answer : Purity is validated via melting point analysis (e.g., 130–132°C for analogous brominated indole derivatives). Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy for functional group identification and X-ray crystallography for absolute configuration determination. Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and packing motifs, with space group P2₁/c and unit cell parameters (e.g., a = 8.75 Å, b = 10.99 Å, c = 17.58 Å, β = 99.23°) being critical for refinement .
Advanced Research Questions
Q. How can SHELX software be utilized to refine X-ray crystallographic data for this compound?
- Methodological Answer : SHELXL refines structural models against diffraction data by minimizing residuals (R factors). Key steps include:
- Inputting unit cell parameters (e.g., V = 1670.43 ų, Z = 4) and space group symmetry.
- Applying restraints for thermal displacement parameters and hydrogen atom positioning.
- Validating refinement with Fo-Fc difference maps. SHELX’s robustness in handling high-resolution data and twinned crystals makes it ideal for small-molecule crystallography .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for brominated indole derivatives?
- Methodological Answer : Discrepancies in NMR or X-ray data (e.g., unexpected coupling constants or bond angles) are addressed by:
- Cross-validating with alternative techniques (e.g., IR spectroscopy for carbonyl confirmation, mass spectrometry for molecular ion detection).
- Revisiting synthetic protocols to rule out impurities (e.g., incomplete bromination).
- Computational validation via density functional theory (DFT) to compare experimental and theoretical geometries .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian09) model transition states and electron density maps. Key parameters include:
- Localized electron density at the bromine atom, indicating susceptibility to substitution.
- Steric effects from the 1,2-dimethylindole group, which may hinder nucleophilic attack.
- Solvent effects (e.g., polar aprotic solvents like THF) simulated via implicit solvation models .
Q. What methodologies are recommended for studying the biological activity of this compound, given structural analogs with reported bioactivity?
- Methodological Answer :
- In vitro assays : Antimicrobial activity is tested via broth microdilution (MIC values against S. aureus or E. coli).
- Structure-activity relationship (SAR) : Modifying substituents (e.g., methyl groups at indole N1/C2) and comparing bioactivity with analogs (e.g., antifungal indole-propanones) .
- Target identification : Molecular docking against enzymes (e.g., cytochrome P450) to hypothesize mechanistic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
